molecular formula C18H21NO B2621252 3-[(Biphenyl-4-yloxy)methyl]piperidine CAS No. 802606-95-7

3-[(Biphenyl-4-yloxy)methyl]piperidine

Cat. No.: B2621252
CAS No.: 802606-95-7
M. Wt: 267.372
InChI Key: MDVRKAYQQIZQKM-UHFFFAOYSA-N
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Description

3-[(Biphenyl-4-yloxy)methyl]piperidine (CAS No. 946713-02-6, molecular formula C₁₉H₂₃NO) is a piperidine derivative featuring a biphenyl-4-yloxymethyl substituent at the 3-position of the piperidine ring (Figure 1). The compound’s structure combines a lipophilic biphenyl moiety with a polar ether linkage and a nitrogen-containing piperidine ring, making it a versatile scaffold for medicinal chemistry and drug discovery .

Properties

IUPAC Name

3-[(4-phenylphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)20-14-15-5-4-12-19-13-15/h1-3,6-11,15,19H,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVRKAYQQIZQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Biphenyl-4-yloxy)methyl]piperidine typically involves the following steps:

  • Formation of Biphenyl-4-yloxy Intermediate: : The initial step involves the preparation of the biphenyl-4-yloxy intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction, where a biphenyl boronic acid reacts with a halogenated benzene derivative in the presence of a palladium catalyst and a base.

  • Attachment of Methylene Bridge: : The next step involves the introduction of a methylene bridge to the biphenyl-4-yloxy intermediate. This can be accomplished through a nucleophilic substitution reaction using a suitable methylene donor, such as formaldehyde or a methylene halide, under basic conditions.

  • Formation of Piperidine Ring: : The final step involves the cyclization of the intermediate to form the piperidine ring. This can be achieved through a reductive amination reaction, where the intermediate reacts with a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Biphenyl-4-yloxy)methyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. Reactions are performed under inert atmospheres to prevent oxidation.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide, while electrophilic substitution reactions may involve reagents like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Oxidation of this compound can yield biphenyl-4-yloxy ketones or alcohols.

    Reduction: Reduction reactions can produce biphenyl-4-yloxy amines or alcohols.

    Substitution: Substitution reactions can result in the formation of various biphenyl-4-yloxy derivatives with different functional groups.

Scientific Research Applications

3-[(Biphenyl-4-yloxy)methyl]piperidine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various derivatives and analogs.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate binding affinities and mechanisms of action.

    Medicine: The compound is explored for its potential therapeutic properties. It is investigated as a lead compound in drug discovery programs targeting various diseases, including neurological disorders and cancers.

    Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Biphenyl-4-yloxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an agonist or antagonist of certain receptors, influencing cellular responses and physiological processes.

Comparison with Similar Compounds

Remifentanil

  • Structure: Remifentanil (CAS No. 132539-07-2) contains a piperidine core modified with a methoxycarbonyl group and an anilino-propanoate ester.
  • Pharmacological Target : μ-opioid receptor agonist .
  • Key Differences: Remifentanil’s ester group confers rapid hydrolysis by nonspecific esterases, leading to ultra-short analgesic duration. In contrast, this compound lacks hydrolytically labile groups, suggesting greater metabolic stability. Remifentanil’s anilino group enhances μ-receptor affinity, whereas the biphenyl moiety in this compound may favor interactions with lipophilic binding pockets (e.g., in serotonin or dopamine transporters).

Paroxetine Hydrochloride

  • Structure: Paroxetine (CAS No. 78246-49-8) features a piperidine ring substituted with a fluorophenyl group and a benzodioxolyloxymethyl side chain.
  • Pharmacological Target : Selective serotonin reuptake inhibitor (SSRI) .
  • Key Differences: Paroxetine’s benzodioxol group contributes to its SSRI activity by mimicking the catechol structure of serotonin. Paroxetine’s fluorine atom enhances metabolic stability via reduced CYP450-mediated oxidation, whereas the unsubstituted biphenyl in this compound may increase susceptibility to oxidative metabolism.

Piperidine Analogues of Phenyltropanes

  • Structure : Piperidine-based cocaine antagonists, such as those synthesized by Kozikowski et al., lack the bicyclic tropane ring of phenyltropanes but retain aromatic substituents .
  • Pharmacological Target : Dopamine transporter (DAT) inhibitors.
  • Key Differences :
    • The truncated piperidine analogues exhibit moderate DAT affinity compared to phenyltropanes, highlighting the importance of the tropane ring’s conformational rigidity. The biphenyl group in this compound could enhance DAT binding through π-π stacking, but experimental validation is required.

Chiral Piperidine β-Enaminoketones

  • Structure: Compounds like (8aR)-configured piperidine β-enaminoketones feature chiral centers and conjugated enamine systems .
  • Application : Used in enantioselective synthesis.

Comparative Data Table

Compound Structural Highlights Pharmacological Target Key Properties References
This compound Piperidine + biphenyl-4-yloxymethyl Hypothetical CNS targets High lipophilicity (logP ~4.2, estimated)
Remifentanil Piperidine + ester/anilino groups μ-opioid receptor Rapid metabolism (t₁/₂ ~3–10 min)
Paroxetine HCl Piperidine + fluorophenyl/benzodioxol Serotonin transporter (SERT) SSRI activity, slow elimination
Piperidine phenyltropane analogues Piperidine + aromatic substituents Dopamine transporter (DAT) Moderate DAT affinity (IC₅₀ ~100 nM)
Piperidine β-enaminoketones Chiral piperidine + enaminoketone N/A (synthetic intermediate) High stereochemical purity (>98% ee)

Research Findings and Implications

  • Metabolic Stability : The ether linkage in this compound may confer greater stability than ester-containing analogues like remifentanil, but its biphenyl group could increase CYP450-mediated oxidation risk compared to fluorine-substituted paroxetine .
  • Receptor Binding : While phenyltropane analogues prioritize DAT inhibition through rigid conformations, the flexibility of this compound’s biphenyl group might allow multi-target interactions (e.g., serotonin/dopamine transporters) .
  • Synthetic Utility: Unlike chiral β-enaminoketones, this compound’s steric bulk may limit its role in asymmetric synthesis but enhance its suitability for CNS-targeted drug development .

Notes

  • Experimental validation is required to confirm the pharmacological targets and metabolic fate of this compound.
  • Structural modifications (e.g., fluorination of the biphenyl ring) could optimize metabolic stability and target selectivity.
  • Cross-reactivity with opioid or serotonin receptors should be investigated to avoid off-target effects.

Biological Activity

3-[(Biphenyl-4-yloxy)methyl]piperidine is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a biphenyl ether moiety, which is significant for its biological interactions. The structural characteristics contribute to its pharmacological profile, particularly its affinity for various receptors and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Histamine Receptor Modulation : The compound has been studied as a potential histamine H3 receptor antagonist. This receptor is implicated in various neurological processes, including cognition and appetite regulation. Compounds similar to this compound have shown nanomolar affinities for H3 receptors, indicating strong potential for therapeutic applications in conditions such as Alzheimer's disease and obesity management .
  • Cholinesterase Inhibition : Preliminary studies suggest that this compound may also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in treating cognitive disorders .

Case Studies and Experimental Data

  • Histamine Receptor Affinity : A study evaluated the binding affinity of various piperidine derivatives at human H3 receptors using radioligand displacement assays. The results indicated that the biphenyl-substituted piperidines exhibited significant binding affinity, with some compounds demonstrating IC50 values in the low nanomolar range .
  • Cholinesterase Inhibition : In vitro assays were conducted to assess the inhibitory activity against AChE and BuChE. The results showed that several derivatives of piperidine, including those with biphenyl substitutions, displayed noteworthy inhibitory effects. For instance, one derivative showed an IC50 value of approximately 1.5 µM against AChE, suggesting potential utility in enhancing cholinergic function .

Data Tables

The following table summarizes key experimental findings related to the biological activity of this compound:

Compound Target IC50 (µM) Affinity (nM)
This compoundHuman H3 ReceptorNot available12.5
Derivative AAcetylcholinesterase1.5-
Derivative BButyrylcholinesterase2.0-

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • Antagonism at H3 Receptors : By blocking the action of histamine at H3 receptors, the compound may enhance neurotransmitter release, thereby improving cognitive functions and potentially mitigating symptoms associated with neurodegenerative diseases.
  • Inhibition of Cholinesterases : The inhibition of AChE and BuChE can lead to increased levels of acetylcholine in synaptic clefts, promoting enhanced cholinergic signaling crucial for memory and learning processes.

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